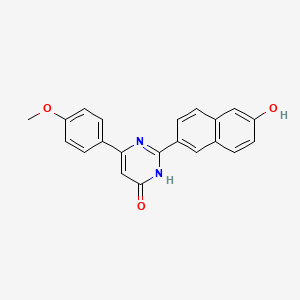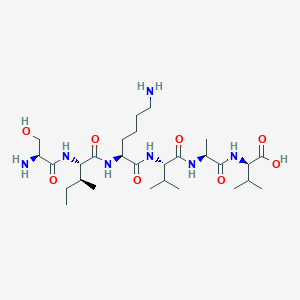
3-(1-Hydroxy-4,4-diphenylcyclohexyl)prop-2-ynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Hydroxy-4,4-diphenylcyclohexyl)prop-2-ynoic acid is an organic compound with the molecular formula C21H20O3 This compound features a cyclohexyl ring substituted with two phenyl groups and a hydroxyl group, along with a prop-2-ynoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxy-4,4-diphenylcyclohexyl)prop-2-ynoic acid typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is formed through a series of cyclization reactions, often starting from benzene derivatives.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via hydroxylation reactions, which can be achieved using reagents like hydrogen peroxide or osmium tetroxide.
Attachment of the Prop-2-ynoic Acid Moiety: The prop-2-ynoic acid moiety is attached through alkyne addition reactions, using reagents such as acetylene and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-(1-Hydroxy-4,4-diphenylcyclohexyl)prop-2-ynoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The alkyne moiety can be reduced to alkenes or alkanes.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophiles like bromine or nitric acid are used under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of brominated or nitrated derivatives.
科学的研究の応用
3-(1-Hydroxy-4,4-diphenylcyclohexyl)prop-2-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(1-Hydroxy-4,4-diphenylcyclohexyl)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and the alkyne moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
類似化合物との比較
Similar Compounds
- 3-(1-Hydroxy-4,4-diphenylcyclohexyl)propiolic acid
- 3-(1-Hydroxy-4,4-diphenylcyclohexyl)-2-propynoate
Uniqueness
3-(1-Hydroxy-4,4-diphenylcyclohexyl)prop-2-ynoic acid is unique due to its specific structural features, such as the presence of both a hydroxyl group and an alkyne moiety on a cyclohexyl ring substituted with phenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
分子式 |
C21H20O3 |
|---|---|
分子量 |
320.4 g/mol |
IUPAC名 |
3-(1-hydroxy-4,4-diphenylcyclohexyl)prop-2-ynoic acid |
InChI |
InChI=1S/C21H20O3/c22-19(23)11-12-20(24)13-15-21(16-14-20,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,24H,13-16H2,(H,22,23) |
InChIキー |
JMSXKMQCQWTJGU-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1(C#CC(=O)O)O)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



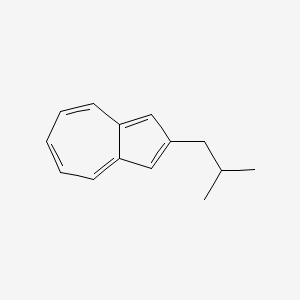
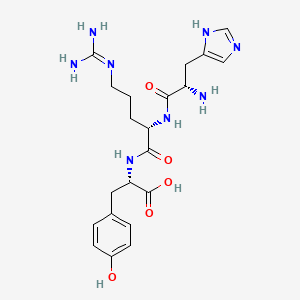
![3-{2-Hydroxy-3-[(8-methylnonyl)oxy]propoxy}propane-1,2-diol](/img/structure/B15160364.png)
![2-Benzothiazolecarboxamide, 7-nitro-5-[(trifluoromethyl)thio]-, 3-oxide](/img/structure/B15160368.png)
![1,4-Piperazinedipropanamine, N,N'-bis(pyrrolo[1,2-a]quinoxalin-4-yl)-](/img/structure/B15160385.png)
![1-Hexyl-3,4,7-trioxabicyclo[4.1.0]heptane](/img/structure/B15160404.png)
![(3R)-1-[1-(4-Fluorophenyl)ethyl]-3-methylpiperazine](/img/structure/B15160405.png)
![N~1~,N~3~-Bis[di(1H-imidazol-2-yl)methyl]propane-1,3-diamine](/img/structure/B15160412.png)
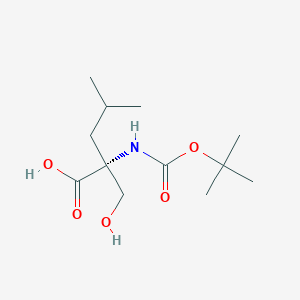

![3-(3,4-Dichlorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one](/img/structure/B15160421.png)
